(3S,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid
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Overview
Description
“(3S,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C22H23NO4. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. The InChI code for this compound is 1S/C21H21NO5/c1-13-10-22(19(12-26-13)20(23)24)21(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 365.429. It is a powder and should be stored at 4 degrees Celsius .Scientific Research Applications
Fluorophore Applications
- Fluorophore for Biomedical Analysis: A study by Hirano et al. (2004) discusses the use of 6-Methoxy-4-quinolone (a related compound) as a novel fluorophore with strong fluorescence in a wide pH range, useful for biomedical analysis. This compound is highly stable against light and heat, indicating potential for similar stability in derivatives like (3S,6R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid (Hirano et al., 2004).
Material Science Applications
- Surfactants for Carbon Nanotubes: Cousins et al. (2009) used N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, highlighting their potential in nanomaterial dispersion and molecular interactions (Cousins et al., 2009).
Organic Synthesis Applications
- Synthesis of Oligomers: Gregar and Gervay-Hague (2004) synthesized oligomers derived from sugar amino acids protected with N-Fluoren-9-ylmethoxycarbonyl, demonstrating the compound's utility in complex organic synthesis (Gregar & Gervay-Hague, 2004).
- Palladium-Catalyzed Aminocarbonylation: Takács et al. (2014) discussed the use of alkoxycarbonylpiperidines, such as this compound, in palladium-catalyzed aminocarbonylation, a key reaction in organic synthesis (Takács et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(3S,6R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-10-11-15(21(24)25)12-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXSRMTHPANFO-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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